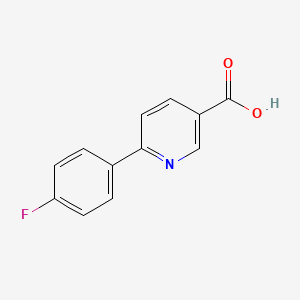

6-(4-Fluorophenyl)nicotinic acid

Overview

Description

6-(4-Fluorophenyl)nicotinic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Interaction and Anti-lipolytic Effect

6-(4-Fluorophenyl)nicotinic acid, as a derivative of nicotinic acid, may interact with specific G-protein-coupled receptors such as PUMA-G and HM74 in adipose tissue. This interaction can lead to a decrease in lipolysis by inhibiting hormone-sensitive triglyceride lipase, thereby reducing cyclic adenosine monophosphate (cAMP) accumulation and affecting lipid metabolism (Tunaru et al., 2003).

Vasorelaxation and Antioxidant Properties

Derivatives of nicotinic acid, including this compound, have been studied for their potential in vasorelaxation and antioxidative activities. These compounds can induce vasorelaxation in a dose-dependent manner, possibly involving endothelium-induced nitric oxide and prostacyclin pathways. Additionally, they exhibit antioxidant properties, which may be beneficial in developing therapeutics for cardiovascular health (Prachayasittikul et al., 2010).

Tautomerism and Photophysical Properties

Studies on compounds like 2-hydroxy-5-(4-fluorophenyl)nicotinic acid have revealed interesting insights into lactim-lactam tautomerism and photophysical properties. These aspects are crucial for understanding the chemical behavior and potential applications of such compounds in photodynamic therapy and as pH sensors (Paul et al., 2010).

Enzymatic Hydroxylation in Microorganisms

The enzymatic hydroxylation of nicotinic acid in microorganisms has been a subject of study, with a focus on producing derivatives like 6-hydroxynicotinic acid. This process, involving specific enzymes in bacteria like Pseudomonas fluorescens, is significant in the microbial metabolism and biotransformation of nicotinic acid derivatives (Hunt, 1959).

Insecticidal Activity

Nicotinic acid derivatives, including those with a 6-substitution like this compound, have been investigated for their insecticidal properties. These compounds can be effective against various agricultural pests, indicating potential applications in pest management and agrochemical industries (Deshmukh et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

6-(4-Fluorophenyl)nicotinic acid is a derivative of niacin, also known as vitamin B3 . The primary targets of this compound are likely to be similar to those of niacin, which include various enzymes involved in redox reactions . Niacin acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions .

Mode of Action

The compound’s interaction with its targets involves its conversion into coenzymes that participate in numerous biochemical reactions . As part of these nucleotides, the nicotinamide moiety acts as an electron donor or acceptor in many vital redox reactions . In addition to indirect effects via nicotinamide coenzymes, niacin also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The affected pathways primarily involve redox reactions in metabolism . A high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .

Result of Action

The molecular and cellular effects of the compound’s action would be expected to mirror those of niacin, given their structural similarity. This includes effects on metabolism, cellular energy production, and potentially direct effects such as antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Analysis

Biochemical Properties

6-(4-Fluorophenyl)nicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD+ . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, this compound can alter cellular metabolism by influencing the levels of NAD+, a crucial cofactor in redox reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain enzymes involved in the degradation of nicotinic acid . This inhibition can result in changes in gene expression, particularly those genes involved in metabolic pathways and cellular stress responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on lipid metabolism and inflammatory responses . At high doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase . These interactions can influence metabolic flux and the levels of various metabolites. For instance, the presence of this compound can lead to an increase in the levels of NAD+, thereby affecting redox reactions and energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with nicotinate transporters, which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

Properties

IUPAC Name |

6-(4-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIXMNTVEKBCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627879 | |

| Record name | 6-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223127-24-0 | |

| Record name | 6-(4-Fluorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223127-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

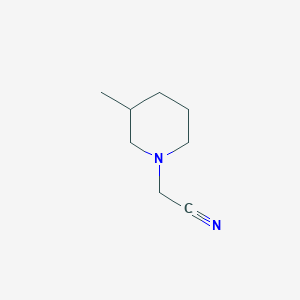

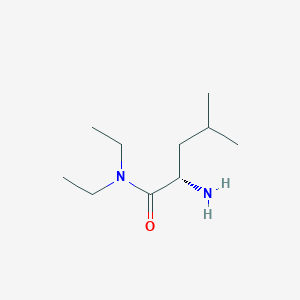

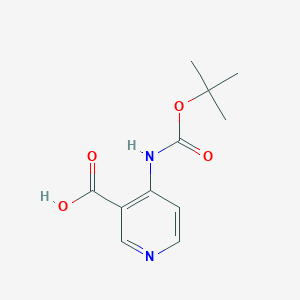

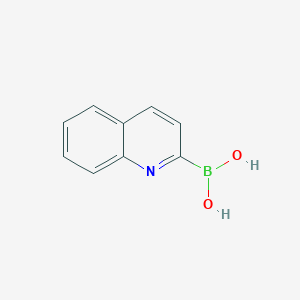

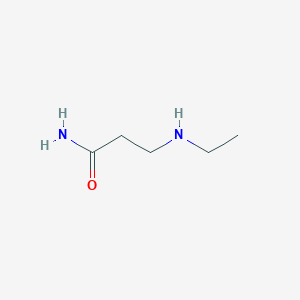

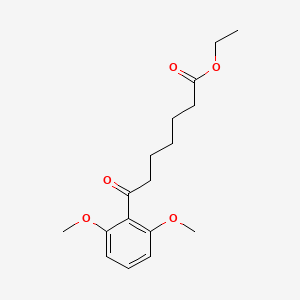

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)